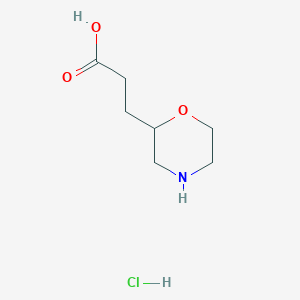
1-(2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone, also known as DNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNO belongs to the class of oxadiazole compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Research has highlighted the potent antibacterial and antifungal activities of 1,3,4-oxadiazole derivatives. For instance, the synthesis and evaluation of these compounds have demonstrated strong activity against several strains of Staphylococcus aureus and other bacterial and fungal pathogens. This suggests their potential as new drug candidates or as lead compounds for the development of new antimicrobial agents (Oliveira et al., 2012); (Fuloria et al., 2009).
Antioxidant Properties
Some derivatives of 1,3,4-oxadiazole have been studied for their antioxidant properties, particularly in scavenging reactive oxygen species such as hydrogen peroxide. This antioxidant activity suggests their potential use in conditions associated with oxidative stress (Malhotra et al., 2013).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives in corrosion inhibition has been investigated, particularly for the protection of metals in acidic environments. These studies provide insights into the mechanisms of action of these compounds and their potential use in materials science and engineering (Lagrenée et al., 2001).
Molecular Docking and Computational Studies
Computational studies and molecular docking have been utilized to explore the interactions between 1,3,4-oxadiazole derivatives and biological targets. These studies offer valuable information on the binding affinities and modes of action of these compounds, aiding in the design of more effective molecules for various applications (Raza et al., 2021).
Propriétés
IUPAC Name |
1-[2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-8(16)14-12(2,3)19-11(13-14)9-5-4-6-10(7-9)15(17)18/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEQTOVZYQWNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)
![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)

![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)



![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)
![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)
![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2707764.png)

![Ethyl 2-(4-acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)